molecular formula C13H14N2O3 B2689725 N-(2-(furan-2-yl)-2-hydroxypropyl)picolinamide CAS No. 1396761-80-0

N-(2-(furan-2-yl)-2-hydroxypropyl)picolinamide

Cat. No.: B2689725
CAS No.: 1396761-80-0
M. Wt: 246.266
InChI Key: GCJABDTXWQOFGF-UHFFFAOYSA-N
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Description

N-(2-(Furan-2-yl)-2-hydroxypropyl)picolinamide is a picolinamide derivative featuring a 2-hydroxypropyl chain substituted with a furan-2-yl group.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-13(17,11-6-4-8-18-11)9-15-12(16)10-5-2-3-7-14-10/h2-8,17H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJABDTXWQOFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=N1)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxypropyl)picolinamide typically involves the reaction of furan-2-carbaldehyde with picolinamide in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxypropyl)picolinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Electrophilic substitution reactions may involve reagents such as halogens or sulfonyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction can produce dihydrofuran derivatives. Substitution reactions can introduce various functional groups onto the furan ring, resulting in a wide range of derivatives .

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxypropyl)picolinamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The hydroxyl group in the compound can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The target compound’s key structural elements—a picolinamide core, hydroxypropyl chain, and furan ring—distinguish it from other picolinamide derivatives. Below is a comparative analysis:

Compound Key Substituents Synthetic Yield Structural Notes Reference
N-(2-(Furan-2-yl)-2-hydroxypropyl)picolinamide 2-Hydroxypropyl, furan-2-yl Not reported Polar hydroxy group; furan enhances aromaticity N/A
N-(Piperidin-2-ylmethyl)picolinamide (30) Piperidin-2-ylmethyl 94% Basic piperidine ring; enhances lipophilicity
N-(3-(Methylamino)propyl)picolinamide (32) 3-Methylaminopropyl 98% Secondary amine; potential for hydrogen bonding
(E)-N-((3-(1,2-Diphenylvinyl)furan-2-yl)methyl)picolinamide (138) Diphenylvinyl-furan, methylpicolinamide 92% Extended conjugation; high steric bulk
N-Benzhydrylpicolinamide (1f) Benzhydryl (diphenylmethyl) 85% Bulky aromatic group; enhances rigidity
N-(2-((TBS)oxy)-1-(2-fluorophenyl)ethyl)picolinamide (1h) TBS-protected hydroxyl, 2-fluorophenyl 71% Fluorine introduces electronegativity; TBS stabilizes hydroxyl

Physicochemical and Spectroscopic Properties

  • NMR Trends :
    The target compound’s furan protons (expected δ ~6.3–7.5 ppm) and hydroxypropyl protons (δ ~1.5–4.0 ppm) would resemble those in compound 138 (furyl δ 6.52 ppm) and 1h (TBS-protected ethyl chain δ ~3.5–4.5 ppm) .
  • Polarity and Solubility :
    The hydroxypropyl group increases hydrophilicity compared to 30 (piperidine) or 1f (benzhydryl). However, the furan ring may reduce aqueous solubility relative to purely aliphatic analogues like 32 .

Research Implications and Gaps

  • Synthetic Optimization : The high yields of 30 (94%) and 32 (98%) suggest that similar protocols could be adapted for the target compound, though furan’s reactivity may require careful optimization .
  • Biological Activity: No evidence provided discusses biological data for the target compound or its analogues. Further studies could explore the impact of the hydroxypropyl-furan motif on pharmacological properties.
  • Spectroscopic Validation : The target compound’s structure would require confirmation via $^1$H/$^{13}$C NMR and HRMS, as demonstrated for analogues in and .

Biological Activity

N-(2-(furan-2-yl)-2-hydroxypropyl)picolinamide is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a furan ring that is known for its ability to interact with various biological molecules. The presence of the hydroxyl group enhances its solubility and potential reactivity, making it an attractive candidate for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

  • Enzyme Interaction : The furan moiety can modulate the activity of various enzymes, potentially leading to antimicrobial and anticancer effects.
  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target molecules, increasing binding affinity and specificity.

Biological Activities

Research has indicated several key biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance.
  • Anticancer Potential : Investigations into the anticancer properties of the compound have shown promise, particularly in inhibiting cell proliferation in various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other furan derivatives:

Compound NameStructureBiological ActivityNotable Features
Furan-2-carboxamideFuran-2-carboxamideModerate antimicrobialLacks hydroxyl group
Furan-2-carboxylic acidFuran-2-carboxylic acidAntimicrobialMore acidic properties
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)Carbazol derivativeHigh anticancer activityStronger binding interactions

Case Studies and Research Findings

  • Antimicrobial Studies : A study published in Bioorganic Chemistry demonstrated that derivatives of furan compounds, including this compound, exhibited significant antibacterial activity against Staphylococcus aureus .
  • Anticancer Research : A recent investigation highlighted the compound's potential in inhibiting the growth of breast cancer cells, suggesting a mechanism involving apoptosis . This study utilized various assays to evaluate cell viability and apoptosis markers.
  • Pharmacological Evaluations : In vitro studies have shown that this compound can inhibit specific pathways involved in inflammation and cancer progression, indicating its potential as a therapeutic agent .

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